molecular formula C22H18FN3O B2992443 N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-phenylacetamide CAS No. 850930-99-3

N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-phenylacetamide

Cat. No.: B2992443
CAS No.: 850930-99-3
M. Wt: 359.404
InChI Key: FNDKXTSCIPVEOJ-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-phenylacetamide is a useful research compound. Its molecular formula is C22H18FN3O and its molecular weight is 359.404. The purity is usually 95%.
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Biological Activity

N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-phenylacetamide is a complex organic compound belonging to the class of imidazo[1,2-a]pyridines. This compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and pharmacology.

Chemical Structure and Properties

This compound features a unique structure that includes:

  • Fluorophenyl group : Enhances lipophilicity and may influence biological activity.
  • Methylimidazo[1,2-a]pyridine core : Known for diverse biological activities.
  • Phenylacetamide moiety : Often associated with various pharmacological effects.

The molecular formula of this compound is C22H20FN3OC_{22}H_{20}FN_3O, with a molecular weight of approximately 363.42 g/mol.

Anticancer Properties

Research indicates that derivatives of phenylacetamide, including this compound, exhibit significant anticancer activity. A study focused on related compounds demonstrated their effectiveness against various cancer cell lines, notably:

CompoundCell LineIC50 (μM)Reference
2bPC3 (prostate carcinoma)52
2cMCF-7 (breast cancer)100
ImatinibPC340

The compounds were shown to induce cytotoxic effects, particularly against prostate carcinoma cells. The presence of the fluorophenyl group was noted to enhance the cytotoxicity compared to other substituents such as methoxy groups.

The mechanism by which these compounds exert their anticancer effects appears to involve:

  • Induction of apoptosis in cancer cells.
  • Inhibition of cell proliferation.
  • Potential interference with signaling pathways critical for tumor growth.

In vitro studies have shown that these compounds can lead to significant reductions in cell viability in treated cultures, suggesting their potential as therapeutic agents for cancer treatment.

Antibacterial and Antiparasitic Activity

In addition to anticancer properties, some studies have explored the antibacterial and antiparasitic activities of phenylacetamide derivatives. For instance:

  • Antibacterial Testing : Compounds were evaluated against various bacterial strains, showing promising results with effective concentrations lower than those of standard antibiotics.
CompoundBacterial StrainEC50 (µM)Reference
A1Xanthomonas oryzae156.7
A1Thiodiazole copper545.2

These findings indicate that the compound may also serve as a lead for developing new antimicrobial agents.

Study on Phenylacetamide Derivatives

A comprehensive study on a series of phenylacetamide derivatives highlighted their potential as anticancer agents. The research involved synthesizing various derivatives and evaluating their biological activity through MTS assays across multiple cancer cell lines (PC3, MCF-7, HL-60). Key findings included:

  • Higher efficacy observed in compounds with nitro substituents compared to those with methoxy groups.
  • Lower overall toxicity , making them suitable candidates for further development as therapeutic agents.

Structure-Activity Relationship (SAR)

Preliminary SAR studies have suggested that modifications to the imidazo[1,2-a]pyridine core can significantly impact biological activity. The introduction of various substituents has been shown to alter both potency and selectivity towards different cellular targets.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O/c1-15-11-12-26-19(13-15)24-21(17-7-9-18(23)10-8-17)22(26)25-20(27)14-16-5-3-2-4-6-16/h2-13H,14H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNDKXTSCIPVEOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)NC(=O)CC3=CC=CC=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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